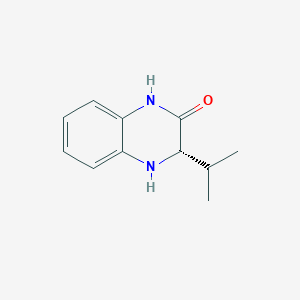

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(3S)-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7,10,12H,1-2H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

KPOFXHDNGBIGTF-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)[C@H]1C(=O)NC2=CC=CC=C2N1 |

Canonical SMILES |

CC(C)C1C(=O)NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Quinoxalinone

Enantioselective Synthesis of (S)-3-Isopropyl Derivative

Comparative Analysis of Synthetic Routes

The table below summarizes potential routes for synthesizing (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one:

Chemical Reactions Analysis

Types of Reactions

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in organic solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one in cancer treatment. A study evaluating various derivatives demonstrated significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values of some active compounds were found to be as low as 1.9 μg/mL, indicating potent anticancer activity .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against various pathogens, making it a candidate for further development into antimicrobial agents. The mechanism often involves the inhibition of specific enzymes or receptors critical for microbial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies. Compounds derived from this structure have been shown to reduce inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can enhance its potency and selectivity against specific targets, which is essential for drug development .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in materials science and catalysis. Its unique chemical properties allow it to be utilized in the development of new materials and as a catalyst in various chemical reactions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity vs. Polarity : The (S)-3-isopropyl derivative’s lipophilicity contrasts with dicarboxylic derivatives, which exhibit superior sGC binding due to polar interactions but may suffer from poor cellular permeability .

- Stereochemistry : The (S)-configuration is hypothesized to optimize target engagement, analogous to enantioselective AMPA receptor antagonists .

- Bulk and Activity : Bulky groups (e.g., naphthyl in J46) enhance kinase selectivity, whereas smaller substituents (e.g., cyclopropyl) balance activity and pharmacokinetics .

Soluble Guanylate Cyclase (sGC) Activation

Dicarboxylic derivatives outperform monocarboxylic and alkyl-substituted analogs in sGC activation due to dual hydrogen-bonding with Tyr-Ser-Arg (Y-S-R) motifs in the sGC β1 domain . The (S)-3-isopropyl derivative may lack these interactions but could compensate through hydrophobic contacts in unoccupied pockets .

Kinase Inhibition

JNK3 inhibitors like J46-37 (IC50: 8 nM) rely on extended aromatic systems for binding, a feature absent in the (S)-3-isopropyl compound. However, the isopropyl group’s stereochemistry might enable unique interactions with kinase allosteric sites .

Anticonvulsant Activity

AMPA receptor antagonists with acetyl groups at N1 (e.g., Compound 3) show moderate activity, while the (S)-3-isopropyl derivative’s stereochemistry could refine receptor specificity .

Physicochemical Properties

| Property | (S)-3-Isopropyl Derivative | Dicarboxylic Derivative | J46 (Naphthyl Derivative) |

|---|---|---|---|

| LogP (Predicted) | ~2.5 | ~0.8 | ~3.9 |

| Solubility (aq.) | Moderate | High | Low |

| Metabolic Stability | High (stable to CYP450) | Moderate | Low (due to naphthyl) |

Note: The isopropyl group balances lipophilicity and solubility, making it favorable for oral bioavailability compared to highly polar (dicarboxylic) or bulky (naphthyl) analogs .

Biological Activity

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxaline family, which has garnered attention due to its diverse biological activities. The compound's structure, characterized by an isopropyl group at the 3-position and a dihydroquinoxaline core, contributes to its interaction with various biological targets. This article reviews the biological activities associated with this compound, synthesizing findings from multiple studies.

The chemical formula for this compound is with a molecular weight of approximately 150.18 g/mol. Its unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including:

The structure-activity relationship (SAR) analysis indicates that the presence of the isopropyl group enhances the compound's activity, while substitutions with electron-withdrawing groups tend to decrease efficacy .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. It acts as an antagonist to bradykinin B1 receptors, showing potential in reducing inflammation through modulation of inflammatory pathways:

The biological activities of this compound are attributed to its ability to interact with specific receptors and enzymes involved in disease pathways. For instance:

- Antimicrobial Mechanism : Disruption of cellular integrity and inhibition of protein synthesis.

- Anticancer Mechanism : Induction of apoptosis in cancer cells via modulation of cell cycle regulators and pro-apoptotic factors.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and interference with signaling pathways.

Case Studies

Recent clinical evaluations have highlighted the therapeutic potential of this compound in various settings:

- HIV Treatment : A study involving derivatives similar to this compound reported promising results as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant antiviral activity against HIV .

- Cancer Therapy : In vitro studies showed that compounds derived from this quinoxaline scaffold exhibited enhanced potency compared to standard chemotherapy agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

- The compound can be synthesized via reductive cyclization or nucleophilic substitution. For example, intermediates like chloropropyl derivatives (e.g., compound 36 in ) are prepared using NaH in DMF, followed by displacement with amines. Reduction steps (e.g., LiAlH4 in THF) and coupling reactions (e.g., with thioimidate reagents) yield final products . Optimizing solvent polarity (DMF vs. acetonitrile) and temperature (e.g., 60°C for nucleophilic displacement) improves yields .

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- Chiral HPLC or polarimetry confirms enantiomeric purity, while NMR (1H/13C) resolves stereochemical configurations, such as the isopropyl group's spatial arrangement . X-ray crystallography (e.g., as in ) provides definitive structural validation. Purity is assessed via HPLC-UV or LC-MS , with detection limits <0.1% for impurities .

Q. How is the biological activity of this compound initially screened in academic research?

- Standard assays include cytotoxicity (MTT assay) , antibacterial (MIC determination) , and enzyme inhibition studies (e.g., sGC activity assays in ). For example, IC50 values are derived from dose-response curves using Prism 5 software, with statistical validation via one-way ANOVA and Tukey’s test (p<0.05) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

- Derivatization strategies focus on substituents at positions 3 (isopropyl) and 7 (halogenation or aryl groups). For instance, bromination (Br2 in AcOH, ) or Suzuki coupling (phenylboronic acid/Pd(PPh3)4) introduces aromatic moieties, altering lipophilicity and target affinity. SAR studies reveal that electron-withdrawing groups at position 7 improve enzyme inhibition .

Q. What methodologies address contradictions in reported synthetic yields for dihydroquinoxalinone derivatives?

- Discrepancies arise from solvent choice (DMF vs. THF) and catalyst loading (e.g., KI in acetonitrile). Systematic Design of Experiments (DoE) can identify critical factors. For example, reports 64% yield for benzyl derivatives using NaH, while achieves 95% via NaCNBH3 reduction, highlighting reductant selectivity .

Q. How should researchers statistically validate bioactivity data for this compound?

- Triplicate experiments with mean ± SD are mandatory. For sGC assays ( ), nonlinear regression models (e.g., sigmoidal dose-response) calculate EC50 values. Outliers are excluded via Grubbs’ test (α=0.05). Data must comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies ensure stereochemical fidelity during large-scale synthesis?

- Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) control the (S)-configuration. notes that diastereomers like (3R)-isopropyl derivatives require chiral stationary phase HPLC for separation. Reaction monitoring via in situ IR prevents racemization .

Q. How can conflicting bioactivity results across studies be reconciled?

- Discrepancies may stem from assay conditions (e.g., cell line variability or serum concentration). Meta-analyses using PRISMA guidelines standardize data comparison. For example, cytotoxicity in marine sponges ( ) vs. mammalian cells ( ) requires normalization to ATP levels or protein content .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.